
3-(3-Pyridinyl)acrylonitrile
Overview
Description
3-(3-Pyridinyl)acrylonitrile is an acrylonitrile derivative featuring a pyridine ring substituted at the β-position. Such compounds are typically synthesized via Knoevenagel condensation, a method widely used for constructing α,β-unsaturated nitriles . The pyridinyl group at the 3-position may influence intermolecular interactions, solubility, and reactivity, distinguishing it from other positional isomers (2- or 4-pyridyl derivatives).
Scientific Research Applications
Photophysical Properties and Applications
Fluorescent Materials:
3-(3-Pyridinyl)acrylonitrile has been explored for its unique photophysical properties, particularly in the development of fluorescent materials. Research indicates that compounds containing pyridine functionalities can exhibit halochromic reversible fluorescence switching. This property allows for the modulation of fluorescence based on environmental changes, such as solvent composition. For instance, studies demonstrated the formation of nanoparticles with tunable fluorescence ranging from green to red by altering the water fraction in a solvent mixture .
Nanostructure Formation:
The self-assembly behavior of pyridine-appended compounds leads to the formation of one-dimensional nanostructures. These structures are significant for applications in optoelectronic devices, where controlled light emission is critical. The ability to tune fluorescence through molecular aggregation suggests potential uses in sensors and display technologies .
Anticancer Activity
Antitumor Properties:
Research has highlighted the anticancer potential of derivatives of this compound. In vitro studies have shown that these compounds exhibit significant growth inhibition against various cancer cell lines, including non-small cell lung cancer and leukemia. For example, specific derivatives displayed GI50 values as low as 0.0244 μM against certain cancer types, indicating high potency .
Mechanism of Action:
The anticancer activity is thought to stem from the ability of these compounds to inhibit anti-apoptotic proteins and induce apoptosis in cancer cells. This mechanism positions them as promising candidates for further development in cancer therapeutics .
Material Science Applications
Conductive Polymers:
this compound has been utilized in the fabrication of conductive polymer membranes. These membranes combine multi-walled carbon nanotubes with poly(3-pyridyl)acrylic acid to create materials that can selectively detect catechol and hydroquinone. The electrochemical properties of these membranes demonstrate their applicability in sensors and environmental monitoring .
Electrochemical Sensors:
The integration of this compound into sensor technology showcases its utility in developing sensitive detection systems for various analytes. The conductive polymer films exhibit excellent performance metrics, including low detection limits and high selectivity, making them suitable for real-world applications in chemical analysis .
Computational Studies and Drug Design
Structure-Activity Relationship (SAR):
Computational modeling has been employed to study the structure-activity relationships of pyridine variants related to this compound. These studies aim to optimize compounds for better biological activity while minimizing toxicity. Parameters such as brain penetration capability and water solubility are critical factors considered during the design process .
Drug Development:
The insights gained from computational studies have led to the synthesis of derivatives with enhanced glioblastoma cytotoxicity and improved pharmacokinetic profiles. This approach facilitates the identification of lead compounds for further development in cancer therapy .
Table 1: Photophysical Properties of this compound Derivatives
Compound | Fluorescence Wavelength (nm) | Quantum Yield (%) | Solvent Dependence |
---|---|---|---|
Compound A | 514-644 | 11.3 - 25.3 | High |
Compound B | 565-554 | Variable | Moderate |
Table 2: Anticancer Activity Data
Compound | Cancer Type | GI50 (μM) | Mechanism of Action |
---|---|---|---|
3-(Pyridinyl)Acrylonitrile Derivative X | Non-Small Cell Lung Cancer | 0.0244 | Apoptosis Induction |
Derivative Y | Leukemia | 0.0866 | Anti-Apoptotic Protein Inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Pyridinyl)acrylonitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Knoevenagel condensation between 3-pyridinecarboxaldehyde and cyanoacetic acid derivatives. Base catalysts (e.g., sodium ethoxide) or Lewis acids (e.g., AlCl₃) are typically used. Optimization involves adjusting temperature (40–80°C), solvent polarity (DMF or ethanol), and stoichiometry of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Reaction progress can be monitored via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR : Expect peaks for pyridinyl protons (δ 7.3–8.8 ppm, multiplet) and acrylonitrile vinyl protons (δ 6.5–7.2 ppm, doublets).
- ¹³C NMR : A nitrile carbon signal at ~115–120 ppm and pyridine carbons at 120–150 ppm.
- IR : Strong C≡N stretch at ~2220 cm⁻¹ and aromatic C=C stretches at ~1600 cm⁻¹. Compare with reference spectra in databases like PubChem or literature .
Q. What solvents and storage conditions are recommended for this compound?
- Methodology : Use anhydrous DMSO or DMF for dissolution due to its polar nature. Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or polymerization. Avoid exposure to moisture and strong acids/bases, which may degrade the nitrile group .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- Calculate HOMO/LUMO energies to identify electron-donating/accepting sites. Pyridine nitrogen and acrylonitrile groups are key reactive centers.
- Use Fukui functions and dual descriptor analysis to map nucleophilic/electrophilic regions.
- Validate theoretical results with experimental data (e.g., corrosion inhibition efficiency or spectroscopic shifts) .
Q. What strategies resolve contradictions between experimental inhibition efficiencies and computational predictions for acrylonitrile derivatives?
- Methodology :
- Perform sensitivity analysis on DFT parameters (e.g., basis sets, solvation models).
- Cross-validate with electrochemical impedance spectroscopy (EIS) or polarization curves in corrosion studies.
- Develop QSPR models incorporating steric effects, electron density, and adsorption thermodynamics .
Q. How can this compound be functionalized for pharmaceutical applications?
- Methodology :
- Click Chemistry : Introduce triazole moieties via Huisgen cycloaddition with azides.
- Nitrile Transformations : Reduce to primary amines (H₂/Pd) or hydrolyze to carboxylic acids (H₂SO₄/H₂O).
- Biological Screening : Test derivatives against kinase targets (e.g., p38 MAPK) using enzyme inhibition assays and molecular docking .
Q. What catalytic systems enhance the reactivity of acrylonitrile derivatives in C–C bond formation?
- Methodology :
- Use Ru or Pd complexes (e.g., [RuCl₂(PPh₃)₃]) for Heck coupling or hydrogenation.
- Optimize ligand design (e.g., phosphine-pyridine hybrids) to stabilize transition states.
- Monitor reaction kinetics via in situ FTIR or GC-MS to identify intermediates .
Q. Key Recommendations for Researchers
- Experimental Design : Prioritize reproducibility by documenting solvent purity, catalyst batches, and reaction atmosphere.
- Data Validation : Use multiple spectroscopic techniques (e.g., HSQC NMR for carbon-proton correlation) to confirm structure.
- Computational Cross-Checking : Compare DFT results with higher-level methods (e.g., MP2 or CCSD) for critical electronic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Pyridinyl Positions
The position of the pyridine ring significantly impacts electronic and optical properties. For example:
- 2-(2’-Pyridyl)-3-(N-ethyl-3’-carbazolyl)acrylonitrile : Exhibits a UV-vis absorption maximum (λmax) at 380 nm in solution and 398 nm in the solid state, with fluorescence emission at 540 nm .
- 2-(3’-Pyridyl)-3-(N-ethyl-3’-carbazolyl)acrylonitrile : Shows λmax at 378 nm (solution) and 390 nm (solid state), emitting at 540 nm .
- 2-(4’-Pyridyl)-3-(N-ethyl-3’-carbazolyl)acrylonitrile : Demonstrates a red-shifted λmax at 396 nm (solution) and 442 nm (solid state), with emission at 604 nm .
The 3-pyridinyl derivative likely exhibits intermediate electronic effects compared to 2- and 4-pyridyl isomers, balancing steric and electronic interactions.
Table 1: Optical Properties of Pyridinyl Acrylonitrile Derivatives
Compound | λmax (Solution, nm) | λmax (Solid, nm) | Emission (nm) |
---|---|---|---|
2-(2’-Pyridyl)-carbazolyl derivative | 380 | 398 | 540 |
2-(3’-Pyridyl)-carbazolyl derivative | 378 | 390 | 540 |
2-(4’-Pyridyl)-carbazolyl derivative | 396 | 442 | 604 |
Derivatives with Carbazole and Donor-Acceptor Structures
Carbazole-containing acrylonitriles, such as those in and , adopt a donor-acceptor (D-π-A) architecture, enhancing charge-transfer characteristics. For instance, 2-(2’-pyridyl)-3-(N-ethyl-carbazolyl)acrylonitrile achieves a broader absorption range (up to 442 nm in the solid state) compared to simpler pyridinyl derivatives . This contrasts with 3-(furan-2-yl)-2-(4-(((E)-2-hydroxy-5-methylbenzylidene)amino)phenyl)acrylonitrile, which incorporates a furan moiety and exhibits distinct photothermal properties due to extended conjugation .
Bioactive Acrylonitrile Derivatives
- Diester-type acrylonitriles (e.g., TM-5 in ) demonstrate potent acaricidal activity (93% lethality at 10 mg/L against T. cinnabarinus), attributed to ester groups enhancing bioactivity .
- Indole-carboxyl acrylonitriles () show antibacterial and antifungal activity, with yields of 63–86% and efficacy comparable to streptomycin .
In contrast, 3-(3-pyridinyl)acrylonitrile lacks these functional groups, suggesting its primary applications lie in materials science rather than bioactivity.
Table 2: Bioactive Acrylonitrile Derivatives
Physical and Chemical Properties
- Film formation : Derivatives like (Z)-2-(4-bromophenyl)-3-(4-diphenylamine)acrylonitrile form homogeneous films in solvents like chloroform, critical for optoelectronic applications .
- Solubility : Pyridinyl and carbazole groups enhance solubility in polar solvents, whereas aryl substituents (e.g., biphenyl in ) promote crystallinity .
Properties
Molecular Formula |
C8H6N2 |
---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3-pyridin-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H |
InChI Key |
CNHMTMHYYONLOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=CC#N |
Origin of Product |
United States |
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